Cas no 2092256-83-0 (3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile)

3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile is a specialized organic compound featuring a piperidine core substituted with a hydroxy group, a propyl chain, and a cyanoacetyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis and fine chemical applications. The presence of both hydroxyl and nitrile functional groups enhances its versatility in nucleophilic and electrophilic reactions, facilitating further derivatization. Its well-defined stereochemistry and purity ensure consistent performance in complex synthetic pathways. The compound is particularly useful in the development of bioactive molecules, where its structural motifs contribute to targeted pharmacological properties. Proper handling and storage under inert conditions are recommended to maintain stability.
3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile structure
2092256-83-0 structure
Product name:3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
CAS No:2092256-83-0
MF:C11H18N2O2
MW:210.272822856903
CID:5723074
PubChem ID:121202988

3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • starbld0023261
    • F1907-6847
    • AKOS026711215
    • 2092256-83-0
    • 3-(4-hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
    • 1-Piperidinepropanenitrile, 4-hydroxy-β-oxo-3-propyl-
    • 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
    • Inchi: 1S/C11H18N2O2/c1-2-3-9-8-13(7-5-10(9)14)11(15)4-6-12/h9-10,14H,2-5,7-8H2,1H3
    • InChI Key: WTTLTWAHLREKQM-UHFFFAOYSA-N
    • SMILES: OC1CCN(C(CC#N)=O)CC1CCC

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • Density: 1.108±0.06 g/cm3(Predicted)
  • Boiling Point: 405.8±40.0 °C(Predicted)
  • pka: 6.11±0.60(Predicted)

3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6847-1g
3-(4-hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-6847-2.5g
3-(4-hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6847-5g
3-(4-hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-6847-0.5g
3-(4-hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-6847-10g
3-(4-hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0 95%+
10g
$1684.0 2023-09-07
TRC
H216211-100mg
3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0
100mg
$ 95.00 2022-06-04
TRC
H216211-500mg
3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-6847-0.25g
3-(4-hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0 95%+
0.25g
$361.0 2023-09-07
TRC
H216211-1g
3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile
2092256-83-0
1g
$ 570.00 2022-06-04

3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile Related Literature

Additional information on 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile

Introduction to 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile (CAS No. 2092256-83-0)

3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile, identified by its CAS number 2092256-83-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in drug discovery and development. The unique structural features of this molecule, particularly the presence of a piperidine ring and a hydroxyl group, contribute to its intriguing pharmacological properties.

The molecular structure of 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile consists of a nitrile functional group attached to a propanone backbone, which is further substituted with a piperidine ring. The piperidine ring is a common motif in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The 4-hydroxy substituent on the piperidine ring adds an additional layer of complexity, influencing the compound's solubility, stability, and interactions with biological systems.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. Piperidine derivatives have shown promise in this area due to their ability to modulate neurotransmitter systems. Specifically, compounds containing the piperidine scaffold have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and other mood disorders. The presence of the hydroxyl group in 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile may enhance its interaction with MAO enzymes, making it a valuable candidate for further exploration.

Moreover, the compound's nitrile group has been identified as a key pharmacophore in various bioactive molecules. Nitrile groups can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, they can undergo metabolic conversion to carboxylic acids or amides, potentially leading to active metabolites with different pharmacological profiles. This metabolic versatility makes 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile an interesting subject for further investigation.

The synthesis of 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the piperidine ring through cyclization reactions, followed by functionalization at the 4-position with a hydroxyl group. The introduction of the nitrile group is achieved through cyanation reactions, which can be performed using various cyanating agents. The synthesis must be conducted under controlled conditions to minimize side reactions and ensure the formation of the desired product.

In terms of pharmacological activity, preliminary studies on 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile have revealed promising results. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes relevant to neurological disorders. Specifically, it has demonstrated potential as an MAO inhibitor, with IC50 values comparable to those of known therapeutic agents. These findings suggest that further development of this compound could lead to new treatments for conditions such as depression and Parkinson's disease.

The compound's potential therapeutic applications extend beyond neurological disorders. Research indicates that it may also have anti-inflammatory properties due to its ability to modulate inflammatory pathways. In particular, the hydroxyl group on the piperidine ring has been shown to interact with inflammatory mediators, potentially reducing inflammation and associated symptoms. This dual functionality makes 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile a versatile candidate for multiple therapeutic indications.

Recent advances in computational chemistry have enabled more efficient screening and optimization of bioactive molecules like 3-(4-Hydroxy-3-propylpiperidin-1-yl)-3-oxopropanenitrile. Molecular docking studies have been used to predict binding interactions between this compound and target enzymes such as MAO A and B. These studies provide valuable insights into the molecular mechanisms underlying its pharmacological effects and help guide further structural modifications aimed at improving potency and selectivity.

The safety profile of 3-(4-Hydroxy-3-propylpiperidin-1-yloxopropanenitrile is another critical aspect that requires thorough evaluation before clinical application can be considered. Preliminary toxicology studies have been conducted to assess its acute toxicity and potential long-term effects. These studies involve both in vitro and in vivo experiments designed to evaluate various parameters such as hematology, biochemistry, and histopathology. The results from these studies will provide essential data for determining safe dosage ranges and identifying any potential adverse effects.

The development of novel pharmaceuticals is often accompanied by challenges related to formulation and delivery. For compounds like 3-(4-Hydroxy--propypiperidin--1--yloxoprop--anit--rle), ensuring optimal solubility and bioavailability is crucial for therapeutic efficacy. Various formulation strategies can be employed to enhance these properties, including co-crystallization with suitable excipients or encapsulation within lipid nanoparticles. These approaches aim to improve drug delivery systems while maintaining stability and minimizing side effects.

The future prospects for 3-(4-Hydroxy--propypiperidin--1--yloxoprop--anit--rle) are promising given its unique structural features and demonstrated biological activity. Ongoing research efforts are focused on optimizing its chemical structure through medicinal chemistry approaches aimed at improving potency, selectivity, and pharmacokinetic properties. Additionally, exploratory studies are being conducted to investigate its potential applications in other therapeutic areas beyond neurological disorders.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd